molecular formula C25H23N3O4S B3303181 N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide CAS No. 920193-14-2

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide

Cat. No.: B3303181
CAS No.: 920193-14-2
M. Wt: 461.5 g/mol
InChI Key: UOGFKKOWURQUES-UHFFFAOYSA-N
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Description

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazinyl ether and the sulfonamide linkage. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction can be used to form the carbon-carbon bonds between the phenyl and pyridazinyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and pyridazinyl groups can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenoxy and pyridazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group could yield phenolic derivatives, while reduction of the sulfonamide group could produce corresponding amines.

Scientific Research Applications

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-19-7-9-20(10-8-19)24-15-16-25(28-27-24)31-18-17-26-33(29,30)23-13-11-22(12-14-23)32-21-5-3-2-4-6-21/h2-16,26H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGFKKOWURQUES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide
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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide
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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide
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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide
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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide
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N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)-4-phenoxybenzene-1-sulfonamide

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